(4-(2-Methoxyethoxy)pyridin-2-yl)methanamine
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Overview
Description
[4-(2-methoxyethoxy)pyridin-2-yl]methanamine is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a derivative of pyridine, featuring a methoxyethoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-methoxyethoxy)pyridin-2-yl]methanamine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the methoxyethoxy group. One common method involves the use of 2-chloropyridine as a starting material, which undergoes nucleophilic substitution with 2-methoxyethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with formaldehyde and ammonia to yield the final product .
Industrial Production Methods
Industrial production of [4-(2-methoxyethoxy)pyridin-2-yl]methanamine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[4-(2-methoxyethoxy)pyridin-2-yl]methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are often used.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
[4-(2-methoxyethoxy)pyridin-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2-methoxyethoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ylmethanamine: Lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.
4-(2-Hydroxyethoxy)pyridin-2-ylmethanamine: Similar structure but with a hydroxyethoxy group instead of methoxyethoxy.
Uniqueness
The presence of the methoxyethoxy group in [4-(2-methoxyethoxy)pyridin-2-yl]methanamine imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
[4-(2-methoxyethoxy)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C9H14N2O2/c1-12-4-5-13-9-2-3-11-8(6-9)7-10/h2-3,6H,4-5,7,10H2,1H3 |
InChI Key |
OHQRDUIWOLUCOD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=NC=C1)CN |
Origin of Product |
United States |
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